molecular formula C9H11N3S2 B1334454 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 667435-85-0

4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1334454
M. Wt: 225.3 g/mol
InChI Key: YENZXJALVSDLPE-UHFFFAOYSA-N
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Description

The compound of interest, 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse applications in medicine, pharmacy, agriculture, and material science. The triazole core structure is recognized for its biological and corrosion inhibition activities, and the incorporation of a thiophene moiety is a promising area of research due to the potential for high yields and a wide range of activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions, as seen in the synthesis of 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, which is achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Similarly, the synthesis of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols involves classical organic synthesis methods and has been confirmed using spectroscopic methods such as NMR . The synthesis of related compounds is typically carried out in solvent media and can involve various reagents and conditions to achieve the desired substitution patterns .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectral techniques and quantum chemical calculations. For instance, the molecular geometry, vibrational frequencies, and NMR chemical shift values can be calculated using density functional theory (DFT) methods, which show good agreement with experimental values . The crystal structure of related compounds, such as 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been determined, providing insights into the molecular and crystal structure compared to aromatic analogs .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical transformations, leading to a wide array of products with different substituents. These transformations can include condensation reactions to form Schiff bases, alkylation, and reactions with different halides or esters . The reactivity of these compounds can be discussed in terms of molecular electrostatic potential surfaces and electronic parameters, which can guide further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are determined using a combination of methods that adhere to pharmacopoeia standards. These properties include melting points, solubility, and stability, which are essential for pharmacological applications. The compounds' structures are confirmed using elemental analysis, IR, and NMR spectroscopy, and their individuality is established through chromatographic methods . The biological activities of these compounds, such as antibacterial, antifungal, antioxidant, and potential inhibition of enzymes like cyclin-dependent kinase 5, are often predicted using theoretical calculations and then confirmed through experimental screening .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : This compound and related derivatives have been synthesized through various methods. For example, the reaction of carbon-di-sulphide and hydrazine hydrate in water produces thiocarbohydrazides, which are then used to synthesize triazole derivatives (Martin, 2020).
  • Characterization : These compounds have been characterized using different spectroscopic techniques like NMR, IR, and UV-Vis spectroscopy, providing valuable structural and electronic information (Sancak et al., 2007).

Chemical Properties and Reactivity

  • Chemical Transformations : Various chemical transformations of these triazole derivatives have been studied, including alkylation and reactions with aldehydes. These studies offer insights into the reactivity and potential applications of these compounds (Ashry et al., 2006).
  • Regioselective Reactions : Investigations have been conducted into the regioselectivity of reactions involving these triazole derivatives, an essential aspect for understanding their chemical behavior and potential for targeted synthesis (Aouad et al., 2013).

Biological Activities

  • Antimicrobial Activity : Some triazole derivatives, including those similar to 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, have demonstrated moderate to good antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Bayrak et al., 2009).
  • Cancer Research : Some derivatives have shown cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines, indicating their potential application in cancer research (Šermukšnytė et al., 2022).

Physical Properties and Applications

  • Spectroscopic and Electronic Properties : Studies have revealed the spectroscopic, electronic, luminescent, and nonlinear optical properties of triazole derivatives, which could be relevant for material science applications (Nadeem et al., 2017).

properties

IUPAC Name

4-ethyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S2/c1-2-12-8(10-11-9(12)13)6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENZXJALVSDLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397562
Record name 4-Ethyl-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

CAS RN

667435-85-0
Record name 4-Ethyl-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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